molecular formula C8H10N2O3 B13558696 2-Amino-2-(5-methoxypyridin-3-yl)acetic acid

2-Amino-2-(5-methoxypyridin-3-yl)acetic acid

Cat. No.: B13558696
M. Wt: 182.18 g/mol
InChI Key: UFZYENGHEXASEL-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methoxypyridin-3-yl)acetic acid typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-methoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-2-(5-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H10N2O3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)

InChI Key

UFZYENGHEXASEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(C(=O)O)N

Origin of Product

United States

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